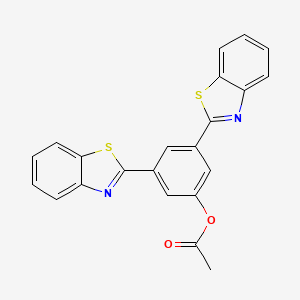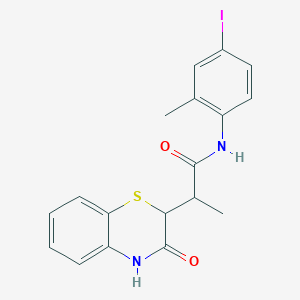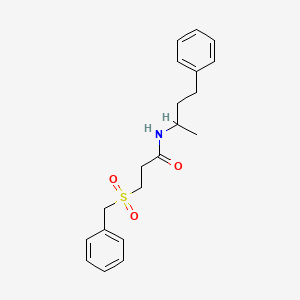![molecular formula C25H31N3O5 B4193773 1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)
1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine
Descripción general
Descripción
1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine, also known as CNS-5161, is a compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the family of piperazine derivatives and has shown promising results in several preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine is not yet fully understood. However, it is believed to act as a modulator of the cholinergic system in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function and memory. This compound also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function and memory. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has been shown to have a positive effect on cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine is its potential use in treating various neurological disorders. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It is also important to note that further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the study of 1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosage and administration route for the compound. Further studies are also needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. Finally, there is a need for clinical trials to determine the effectiveness of this compound in treating various neurological disorders.
Aplicaciones Científicas De Investigación
1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have shown that this compound has a positive effect on cognitive function, memory, and learning. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-32-22-11-12-23(24(17-22)28(30)31)26-13-15-27(16-14-26)25(29)18-33-21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUBFYIHZUAMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4CCCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)
![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)

![3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4193772.png)
![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)
